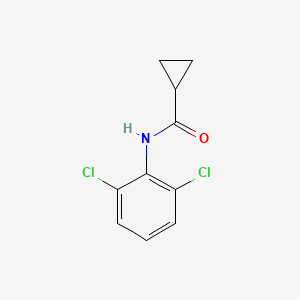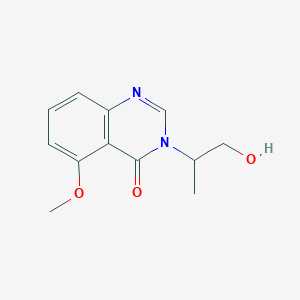![molecular formula C17H15F2N3O B5978876 N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B5978876.png)
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. In addition, it has been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. Furthermore, it has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to inhibit the migration and invasion of cancer cells. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-metastatic properties. It also has potential applications in the treatment of neurological disorders, cardiovascular diseases, and diabetes. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide. One direction is to investigate its potential applications in the treatment of other types of cancer. Another direction is to explore its mechanism of action in more detail and identify potential targets for drug development. Furthermore, future research could focus on optimizing the synthesis method of this compound and improving its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide involves a multi-step reaction process. The first step involves the condensation of 3,5-difluoroaniline and 2-bromo-1-phenylethanone to form 1-(3,5-difluorophenyl)-2-bromo-1-phenylethanone. This intermediate is then reacted with hydrazine hydrate to form 1-(3,5-difluorophenyl)-2-phenylhydrazine. The next step involves the reaction of this intermediate with 2-butyne-1,4-diamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. Furthermore, it has been found to have potential applications in the treatment of cardiovascular diseases and diabetes.
Eigenschaften
IUPAC Name |
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-2-4-17(23)21-15-5-3-6-16-14(15)10-20-22(16)13-8-11(18)7-12(19)9-13/h7-10,15H,3,5-6H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVPHCUBTUTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=NN2C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B5978805.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane](/img/structure/B5978815.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)
![methyl N-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-L-valinate](/img/structure/B5978830.png)
![N-[2-(acetylamino)ethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5978838.png)
![{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5978847.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5978849.png)


![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)
